Voriconazole-d3: A Technical Guide for Researchers and Drug Development Professionals
Voriconazole-d3: A Technical Guide for Researchers and Drug Development Professionals
1.0 Overview of Voriconazole-d3
Voriconazole-d3 is a deuterated form of Voriconazole, a broad-spectrum, second-generation triazole antifungal agent.[1] In this analog, three hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling makes Voriconazole-d3 an ideal internal standard for the quantification of Voriconazole in biological samples using mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] Its primary role in research is to improve the accuracy, precision, and reproducibility of bioanalytical methods developed for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies of Voriconazole.[3][4]
Voriconazole itself is used to treat serious, invasive fungal infections, including those caused by Aspergillus and Candida species.[5][6][7][8] Due to significant inter-patient variability in its metabolism and a narrow therapeutic window, monitoring its concentration in patients' plasma or serum is crucial to ensure efficacy while minimizing toxicity.[4][9][10] Voriconazole-d3 is indispensable for this purpose.
2.0 Physicochemical Properties
The fundamental properties of Voriconazole-d3 are summarized below. These characteristics are essential for its use in analytical chemistry.
| Property | Value | Reference |
| Chemical Name | (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-4,4,4-d3-2-ol | [2] |
| Synonyms | VRC-d3, UK-109496-d3 | [1][2] |
| CAS Number | 1217661-14-7 | [2] |
| Molecular Formula | C₁₆H₁₁D₃F₃N₅O | [2] |
| Molecular Weight | 352.3 g/mol | [2] |
| Exact Mass | 352.133881 | |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) | [2] |
3.0 Core Application in Research: Bioanalytical Quantification
The primary and most critical use of Voriconazole-d3 is as an internal standard (IS) in the quantitative analysis of Voriconazole in complex biological matrices like plasma, serum, and tissue homogenates.[2][3]
Stable isotope-labeled internal standards like Voriconazole-d3 are considered the gold standard for quantitative mass spectrometry for several reasons:
-
Similar Physicochemical Behavior : Voriconazole-d3 is chemically identical to Voriconazole, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution corrects for variability in sample preparation (e.g., extraction recovery) and matrix effects (ion suppression or enhancement).[4]
-
Mass Differentiation : Despite its chemical similarity, the deuterium labels give it a distinct, higher mass-to-charge ratio (m/z). This allows the mass spectrometer to differentiate it from the unlabeled analyte (Voriconazole).[4]
-
Improved Accuracy and Precision : By calculating the ratio of the analyte's signal to the internal standard's signal, the method can correct for variations that occur during the analytical process, leading to highly accurate and precise measurements.[11]
This application is vital for:
-
Therapeutic Drug Monitoring (TDM) : Clinicians use TDM to adjust Voriconazole dosage to maintain plasma concentrations within the therapeutic range (typically 1.0–5.5 µg/mL), maximizing efficacy and avoiding adverse effects.[10]
-
Pharmacokinetic (PK) Studies : Researchers use it to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of Voriconazole in preclinical and clinical drug development.[12][13]
4.0 Mechanism of Action of Voriconazole
To understand the importance of quantifying Voriconazole, it is essential to know its mechanism of action. Voriconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450-dependent enzyme 14-alpha-sterol demethylase.[5][7][13] This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[5][14] The disruption of ergosterol production leads to the accumulation of toxic sterol precursors, damaging the cell membrane's integrity and ultimately inhibiting fungal growth.[13]
Experimental Protocols and Data
5.0 Detailed Experimental Protocol: Quantification of Voriconazole in Human Plasma via LC-MS/MS
This section outlines a typical protocol for quantifying Voriconazole in human plasma using Voriconazole-d3 as an internal standard. This method is based on protein precipitation followed by LC-MS/MS analysis.
5.1 Materials and Reagents
-
Voriconazole analytical standard
-
Voriconazole-d3 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank, for calibration curve preparation)
5.2 Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of plasma into the appropriate tubes.
-
Prepare a working internal standard solution of Voriconazole-d3 in acetonitrile (e.g., 1 µg/mL).[11]
-
Add 150 µL of the internal standard solution to each tube.[11] The acetonitrile acts as the protein precipitation agent.
-
Vortex each tube vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant (the clear liquid) to a clean autosampler vial for injection into the LC-MS/MS system.[11]
5.3 Liquid Chromatography (LC) Conditions
-
LC System : UPLC or HPLC system
-
Column : C18 reverse-phase column (e.g., Shim-pack GIS C18)
-
Mobile Phase A : Water with 0.1% Formic Acid
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid
-
Flow Rate : 0.4 mL/min
-
Injection Volume : 1-5 µL
-
Gradient : A gradient elution is typically used to separate Voriconazole from matrix components. For example, starting with 95% A, ramping to 95% B, holding, and then re-equilibrating.
-
Total Run Time : Approximately 4-5 minutes per sample.[4]
5.4 Mass Spectrometry (MS) Conditions
-
MS System : Triple Quadrupole Mass Spectrometer
-
Ionization Mode : Electrospray Ionization (ESI), Positive Mode[11]
-
Detection Mode : Multiple Reaction Monitoring (MRM)
-
Key Parameters : Optimize source-dependent parameters like ion spray voltage, temperature, and gas flows (nebulizer, curtain, and collision gas) for maximum signal intensity.
6.0 Quantitative Data for Mass Spectrometry
The core of the LC-MS/MS method is the use of Multiple Reaction Monitoring (MRM) to selectively detect and quantify the analyte and internal standard. The table below lists the precursor-to-product ion transitions commonly used.
| Compound | Polarity | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] |
| Voriconazole | Positive | 350.0 | 127.0 |
| 350.0 | 281.0 | ||
| Voriconazole-d3 | Positive | 353.0 | 127.0 |
| 353.0 | 284.0 | ||
| Data compiled from multiple sources.[4] |
Mandatory Visualizations
7.1 Diagram: Bioanalytical Workflow for Voriconazole Quantification
The following diagram illustrates the complete workflow from sample collection to final data analysis.
Caption: Workflow for quantifying Voriconazole using Voriconazole-d3.
7.2 Diagram: Principle of Internal Standard Quantification
This diagram explains the logical relationship behind using an internal standard to ensure accurate quantification.
Caption: The principle of using an internal standard for quantification.
Voriconazole-d3 is a critical tool for researchers, clinicians, and pharmaceutical scientists. Its role as a stable isotope-labeled internal standard enables the development of robust, accurate, and precise bioanalytical methods for the quantification of Voriconazole. The use of Voriconazole-d3 in LC-MS/MS assays is fundamental to effective therapeutic drug monitoring and is essential for pharmacokinetic research, ultimately contributing to safer and more effective treatment regimens for patients with severe fungal infections.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. (±)-Voriconazole-D3 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to quantify serum voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Update on the optimal use of voriconazole for invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voriconazole : a review of its use in the management of invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Voriconazole in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetics of voriconazole and initial dosage optimization in patients with talaromycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. Pharmacokinetic/pharmacodynamic profile of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The pharmacokinetics of voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Voriconazole-d3 | 188416-29-7 [chemicalbook.com]
